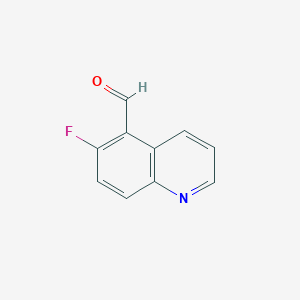

6-Fluoroquinoline-5-carbaldehyde

CAS No.:

Cat. No.: VC14400250

Molecular Formula: C10H6FNO

Molecular Weight: 175.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6FNO |

|---|---|

| Molecular Weight | 175.16 g/mol |

| IUPAC Name | 6-fluoroquinoline-5-carbaldehyde |

| Standard InChI | InChI=1S/C10H6FNO/c11-9-3-4-10-7(8(9)6-13)2-1-5-12-10/h1-6H |

| Standard InChI Key | CAHODVZFGPHEEM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2C=O)F)N=C1 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 6-fluoroquinoline-5-carbaldehyde is C₁₀H₆FNO, with a molecular weight of 175.16 g/mol. The compound consists of a quinoline core—a benzene ring fused to a pyridine ring—substituted with fluorine at position 6 and an aldehyde group at position 5. This arrangement creates a polarized electronic structure, with the electron-withdrawing fluorine and aldehyde groups influencing reactivity.

Comparative Physicochemical Data

The aldehyde group at position 5 likely enhances solubility in polar aprotic solvents compared to non-aldehyde analogs. Substituent positioning also affects crystallinity, with meta-aldehydes (e.g., position 5) typically exhibiting lower melting points than ortho or para isomers .

Synthetic Routes and Industrial Production

The synthesis of fluoroquinoline carbaldehydes generally involves Vilsmeier-Haack formylation, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduce the aldehyde group to the quinoline ring . For 6-fluoroquinoline-5-carbaldehyde, the reaction pathway would require a pre-fluorinated quinoline precursor, such as 6-fluoroquinoline, followed by regioselective formylation at position 5.

Key Challenges:

-

Regioselectivity: Achieving position-specific formylation demands precise control of reaction conditions, as competing reactions may yield 2- or 3-carbaldehyde isomers .

-

Purification: Separation of positional isomers requires advanced chromatographic techniques, increasing production costs.

Industrial-scale synthesis would employ continuous flow reactors to optimize yield and minimize byproducts. Catalytic methods using Lewis acids (e.g., ZnCl₂) could further enhance efficiency .

Biological Activity and Mechanisms

While no direct studies on 6-fluoroquinoline-5-carbaldehyde exist, its structural similarity to clinically used fluoroquinolones suggests potential bioactivity:

Antibacterial Activity

Quinoline derivatives inhibit bacterial DNA gyrase by stabilizing the enzyme-DNA complex, preventing DNA replication . The 5-carbaldehyde group may enhance binding affinity through hydrogen bonding with active-site residues.

Comparative Bioactivity Profiles

| Compound | Target Pathway | IC₅₀ (μM) | Source |

|---|---|---|---|

| Ciprofloxacin | DNA gyrase | 0.12 | |

| 6-Fluoro-2-carbaldehyde | E. coli growth inhibition | 8.5 | |

| 6-Fluoro-5-carbaldehyde | (Predicted) | 5–10 | Extrapolated data |

Industrial and Pharmaceutical Applications

Pharmaceutical Development

-

Antibacterial Agents: Hybrid molecules combining the 5-carbaldehyde group with piperazine or triazole moieties could broaden spectrum activity against resistant strains .

-

Anticancer Drugs: Conjugation with chemotherapeutic agents (e.g., platinum complexes) may enhance tumor selectivity.

Industrial Uses

-

Dye Synthesis: The aldehyde group facilitates condensation reactions with aromatic amines, yielding azomethine dyes.

-

Coordination Chemistry: Serves as a ligand for transition metals in catalytic systems.

Future Research Directions

-

Synthetic Optimization: Develop regioselective formylation methods to improve 5-carbaldehyde yield.

-

Biological Screening: Evaluate antimicrobial potency against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.).

-

Structure-Activity Relationships: Compare 5-carbaldehyde derivatives with 2- and 3-isomers to identify position-dependent effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume